1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a 3-fluorobenzyl group at the 1-position and a 6-nitrobenzo[d]thiazole-2-yl carboxamide at the 3-position.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O4S/c21-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)27)18(26)23-20-22-16-7-6-14(25(28)29)10-17(16)30-20/h1-10H,11H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYFJUFDSHUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as (4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones, have been found to inhibit hiv-1 reverse transcriptase (rt).
Mode of Action
The most active derivatives of these compounds have been found to exhibit an uncompetitive inhibition mode.
Biological Activity
1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 941988-89-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 424.4 g/mol. The structure incorporates a fluorobenzyl group, a nitrobenzo[d]thiazole moiety, and a dihydropyridine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H13FN4O4S |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 941988-89-2 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Preliminary studies suggest that it exhibits significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins associated with inflammation and pain .
Pharmacological Studies
Analgesic and Anti-inflammatory Activity
In vitro and in vivo studies have demonstrated that this compound possesses notable analgesic and anti-inflammatory properties. For instance, in animal models, it showed a reduction in edema comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Table: Summary of Pharmacological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | 51% protection against pain | |
| Anti-inflammatory | 68% edema inhibition | |
| COX-1 Inhibition | Significant inhibition observed | |
| COX-2 Inhibition | High selectivity noted |
Case Studies
A study conducted on various synthesized derivatives of similar compounds highlighted the structure-activity relationship (SAR) that influences their pharmacological effects. The presence of the nitro group and the thiazole ring was particularly noted to enhance COX inhibition, leading to increased anti-inflammatory activity .
In another investigation, compounds structurally related to this compound were tested for antimicrobial activity against several pathogens. The results indicated that modifications in the benzyl and thiazole groups significantly affected their potency against bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include derivatives with substitutions on the benzothiazole ring or modifications to the benzyl group. Below is a comparative analysis based on available literature:
| Compound Name | Substituents (Benzothiazole) | Substituents (Benzyl Group) | Key Properties |
|---|---|---|---|
| 1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) | 6-nitro | 3-fluoro | High electron-withdrawing effect (nitro), moderate lipophilicity (fluoro), potential enzyme inhibition |
| N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | 6-methyl | 3-methyl | Electron-donating methyl group, higher steric bulk, reduced metabolic oxidation |
Detailed Analysis
However, this substitution may reduce solubility due to increased polarity. Methyl-Substituted Analogue: The 6-methyl group in the analogue () increases steric hindrance and electron density, which may favor interactions with hydrophobic enzyme pockets but reduce reactivity compared to nitro derivatives .
Benzyl Group Modifications
- 3-Fluorobenzyl (Target) : Fluorine’s electronegativity and small atomic radius enhance metabolic stability by resisting oxidative degradation. The 3-fluoro substitution also maintains planar geometry, facilitating π-π stacking in protein binding .
- 3-Methylbenzyl (Analogue) : The methyl group in the analogue () increases lipophilicity but may lead to faster metabolic clearance due to susceptibility to cytochrome P450-mediated oxidation .
Theoretical Activity Predictions
- Target Compound : Predicted to exhibit stronger inhibition of nitroreductase or tyrosine kinase pathways compared to methyl-substituted analogues due to nitro group reactivity .
- Analogue : Likely prioritizes hydrophobic interactions (e.g., in ATP-binding pockets of kinases) but with reduced potency in electron-deficient environments.
Limitations of Current Data
- No experimental data (e.g., IC₅₀, solubility) are available in the provided evidence. Comparisons are based on structural and electronic properties.
- includes unrelated carboxamides (e.g., pyrazole and quinoline derivatives), which lack the dihydropyridine-benzothiazole scaffold and are excluded from this analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
